Increased Lipophilicity Versus Unsubstituted Tetrahydropyrimidine Core: LogP and TPSA Comparison
The target compound exhibits substantially higher computed lipophilicity compared to the unsubstituted tert-butyl tetrahydropyrimidine-1(2H)-carboxylate scaffold. Specifically, the target compound has an XLogP3-AA of 2.0 versus an XLogP3-AA of approximately 0.69 for the unsubstituted analog tert-butyl tetrahydropyrimidine-1(2H)-carboxylate (PubChem CID 59107441) . The topological polar surface area is 58.6 Ų for the target compound compared to 52.9 Ų for the analog . This ~1.3 log unit increase in lipophilicity, driven by the 2-tert-butyl substituent, is a quantifiable and verifiable physicochemical difference spanning multiple computed parameters.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | tert-Butyl tetrahydropyrimidine-1(2H)-carboxylate (CAS 867065-85-8): XLogP3-AA ≈ 0.69 |
| Quantified Difference | ΔXLogP3-AA ≈ +1.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
Higher lipophilicity directly influences membrane permeability, metabolic stability, and off-target binding profiles — critical considerations when selecting a scaffold for cell-based assays or in vivo studies.
- [1] PubChem Compound Summary for CID 85177501, Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate. Computed Properties: XLogP3-AA = 2.0. View Source
- [2] PubChem Compound Summary for CID 59107441, tert-Butyl tetrahydropyrimidine-1(2H)-carboxylate. Computed Properties: XLogP3-AA ≈ 0.69. View Source
